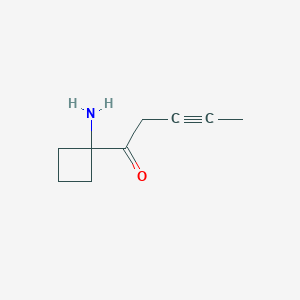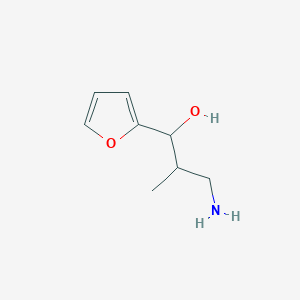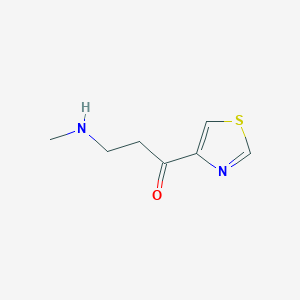
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound that features a thiazole ring, a methylamino group, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one typically involves the reaction of 1,3-thiazole-4-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(Ethylamino)-1-(1,3-thiazol-4-yl)propan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-(Methylamino)-1-(1,3-thiazol-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
3-(methylamino)-1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-3-2-7(10)6-4-11-5-9-6/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
RMOQTVWPJVAHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(=O)C1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


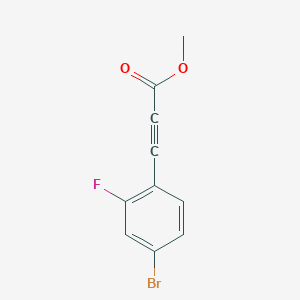
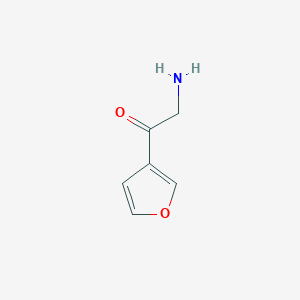
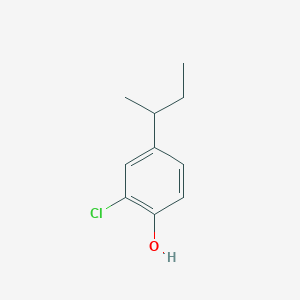
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
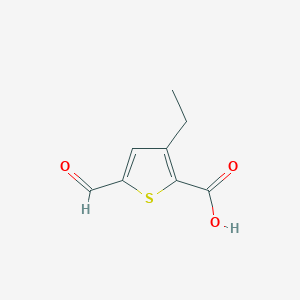
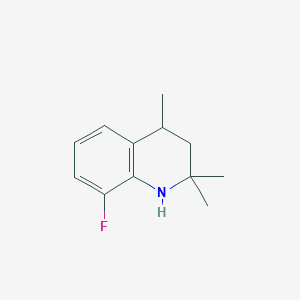
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
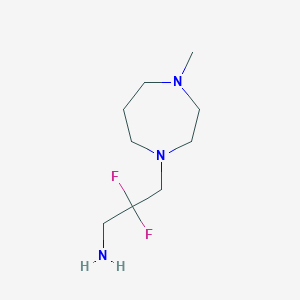
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)

